molecular formula C19H23NO4 B2899100 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1797722-94-1

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2899100
CAS RN: 1797722-94-1
M. Wt: 329.396
InChI Key: AUBUFCCJFADPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community for its potential applications in research. This compound belongs to the family of indazole-based synthetic cannabinoids and has shown promising results in various studies.

Mechanism of Action

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide acts as a potent agonist of the CB1 and CB2 receptors. It has been shown to have a higher binding affinity for these receptors than other synthetic cannabinoids. This results in the activation of the endocannabinoid system, which can produce a range of physiological and biochemical effects.
Biochemical and physiological effects:
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide has been found to produce a range of effects on the human body, including changes in heart rate, blood pressure, and body temperature. It has also been shown to produce psychoactive effects such as euphoria, relaxation, and altered perception. These effects are similar to those produced by other synthetic cannabinoids and may be related to the activation of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide has several advantages for use in laboratory experiments. It has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and can be stored for long periods without degradation. However, there are also limitations to its use. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide is a potent compound and must be handled with care. It can also produce psychoactive effects, which may be undesirable in certain research settings.

Future Directions

There are several future directions for research on N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have anti-inflammatory and analgesic properties, which could make it a useful tool in the treatment of various conditions. Another area of interest is the development of new synthetic cannabinoids with improved properties. Researchers are working to develop compounds that have a higher affinity for specific receptors or produce fewer side effects.
Conclusion:
In conclusion, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic cannabinoid that has shown promise in scientific research. It has a high affinity for the CB1 and CB2 receptors and can produce a range of physiological and biochemical effects. While there are limitations to its use, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide has several advantages for use in laboratory experiments. Further research is needed to fully understand the potential applications of this compound and to develop new synthetic cannabinoids with improved properties.

Synthesis Methods

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the use of reagents such as 2-methoxy-2-phenylacetonitrile, o-tolyl magnesium bromide, and 3-methoxyphenylboronic acid. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the final product.

Scientific Research Applications

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been found to have a high affinity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool in studying the effects of synthetic cannabinoids on the endocannabinoid system.

properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-14-7-4-5-10-17(14)24-13-19(21)20-12-18(23-3)15-8-6-9-16(11-15)22-2/h4-11,18H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBUFCCJFADPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(o-tolyloxy)acetamide

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